molecular formula C11H10ClN3O2 B11866665 N-(4-Chloro-7-methoxyquinazolin-6-yl)acetamide

N-(4-Chloro-7-methoxyquinazolin-6-yl)acetamide

Cat. No.: B11866665
M. Wt: 251.67 g/mol
InChI Key: WSKZAJMRUPLSID-UHFFFAOYSA-N
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Description

N-(4-Chloro-7-methoxyquinazolin-6-yl)acetamide is a chemical compound with the molecular formula C11H10ClN3O2 and a molecular weight of 251.67 g/mol It is characterized by the presence of a quinazoline ring substituted with a chloro and methoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-7-methoxyquinazolin-6-yl)acetamide typically involves the reaction of 4-chloro-7-methoxyquinazoline with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-7-methoxyquinazolin-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

N-(4-Chloro-7-methoxyquinazolin-6-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Chloro-7-methoxyquinazolin-6-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting key enzymes or receptors involved in disease processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chloro and methoxy groups on the quinazoline ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may confer distinct properties compared to other similar compounds.

Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

N-(4-chloro-7-methoxyquinazolin-6-yl)acetamide

InChI

InChI=1S/C11H10ClN3O2/c1-6(16)15-9-3-7-8(4-10(9)17-2)13-5-14-11(7)12/h3-5H,1-2H3,(H,15,16)

InChI Key

WSKZAJMRUPLSID-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC

Origin of Product

United States

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